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For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluorophenyl)(4-fluorophenyl)methanone, also known as 3,4'-Difluorobenzophenone, is
an organic compound with the CAS number 345-71-1.[1] Its structure features a central ketone
group bonded to a 3-fluorophenyl ring and a 4-fluorophenyl ring.[1] The presence of fluorine
atoms significantly influences the compound's physicochemical properties, such as lipophilicity,
metabolic stability, and receptor binding affinity, making it a molecule of interest in medicinal
chemistry and materials science.[1] Fluorinated benzophenone derivatives are recognized as
important intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] This
technical guide provides a comprehensive overview of the known properties, synthesis, and
potential applications of (3-Fluorophenyl)(4-fluorophenyl)methanone.

Physicochemical Properties

A summary of the key physicochemical properties of (3-Fluorophenyl)(4-
fluorophenyl)methanone is presented in the table below. It is important to note that some
reported values, such as the boiling point, show discrepancies across different sources, which
may be attributed to different experimental conditions (e.g., pressure).

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1297833?utm_src=pdf-interest
https://www.benchchem.com/product/b1297833?utm_src=pdf-body
https://cymitquimica.com/cas/345-71-1/
https://cymitquimica.com/cas/345-71-1/
https://cymitquimica.com/cas/345-71-1/
https://www.chemimpex.com/products/45604
https://www.benchchem.com/product/b1297833?utm_src=pdf-body
https://www.benchchem.com/product/b1297833?utm_src=pdf-body
https://www.benchchem.com/product/b1297833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
Molecular Formula Ci3HsF20 [1]
Molecular Weight 218.20 g/mol [3]
CAS Number 345-71-1 [1]
Appearance White to off-white solid
Melting Point 53-57°C [2]
Boiling Point 56-59.°C (pressure not

specified)
331 °C (at standard pressure)
Solubility Soluble in water
Density 1.2 g/cm3
XLogP3-AA 35 [3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of
(3-Fluorophenyl)(4-fluorophenyl)methanone. While full, detailed spectra are often
proprietary, the following sections describe the expected spectral features and where to find
available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic
region (typically & 7.0-8.0 ppm) due to the coupling of protons with adjacent protons and
fluorine atoms. The integration of these signals would correspond to the eight aromatic
protons.

e 13C NMR: The carbon NMR spectrum will display signals for the 13 carbon atoms. The
carbonyl carbon is expected to appear significantly downfield (typically & 190-200 ppm). The
aromatic carbons will appear in the range of  110-170 ppm, with the carbon atoms directly
bonded to fluorine exhibiting characteristic splitting (C-F coupling).
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Public databases like SpectraBase reference the availability of *H and 3C NMR spectra for
3,4'-Difluorobenzophenone.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key
expected absorptions include:

C=0 Stretch: A strong, sharp peak around 1650-1680 cm~1, characteristic of the ketone
carbonyl group.

C-F Stretch: Strong absorptions in the region of 1100-1300 cm™1,

Aromatic C-H Stretch: Peaks above 3000 cm™1.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm~* region.

FTIR spectral data for (3-Fluorophenyl)(4-fluorophenyl)methanone is available in public
repositories such as PubChem, often recorded as a KBr wafer.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound.

e Molecular lon Peak (M*): A prominent peak is expected at an m/z ratio of approximately 218,
corresponding to the molecular weight of the compound.

e Fragmentation Pattern.: Common fragmentation pathways for benzophenones involve
cleavage at the carbonyl group, leading to the formation of fluorobenzoyl cations (e.g., m/z
123 for C7H4FO™) and fluorophenyl cations (e.g., m/z 95 for CeHaF™).

GC-MS data for this compound is available through the NIST Mass Spectrometry Data Center.
[3]

Synthesis
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The primary synthetic route to (3-Fluorophenyl)(4-fluorophenyl)methanone is through a
Friedel-Crafts acylation reaction. This well-established method in organic chemistry involves
the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid
catalyst.

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized experimental protocol based on the synthesis of isomeric
difluorobenzophenones.[5] Specific reaction conditions for the synthesis of the 3,4'-isomer may
require optimization.

Reactants:

3-Fluorobenzoyl chloride

Fluorobenzene

Anhydrous Aluminum Chloride (AICI3) - Lewis acid catalyst

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

Procedure:

Reaction Setup: A solution of 3-fluorobenzoyl chloride in the anhydrous solvent is prepared
in a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux
condenser under an inert atmosphere (e.g., nitrogen or argon).

o Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution,
typically at a reduced temperature (0-5 °C) to control the initial exothermic reaction.

» Addition of Fluorobenzene: Fluorobenzene is added dropwise to the reaction mixture,
maintaining the temperature.

e Reaction: The reaction mixture is allowed to warm to room temperature and then heated to
reflux for several hours to ensure complete reaction. The progress of the reaction can be
monitored by Thin Layer Chromatography (TLC).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1297833?utm_src=pdf-body
https://www.benchchem.com/pdf/synthetic_routes_to_4_4_difluorobenzophenone_from_4_4_Difluorobiphenyl.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Work-up: Upon completion, the reaction mixture is cooled and carefully poured into a mixture
of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride
complex.

o Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or
ethyl acetate). The combined organic layers are washed sequentially with dilute acid,
saturated sodium bicarbonate solution, and brine.

« Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na2SOa or
MgSO0a), filtered, and the solvent is removed under reduced pressure. The crude product is
then purified, typically by recrystallization or column chromatography, to yield pure (3-
Fluorophenyl)(4-fluorophenyl)methanone.
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General workflow for the synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanone.

Biological Activity and Potential Applications

While specific biological activities for (3-Fluorophenyl)(4-fluorophenyl)methanone are not
extensively documented in publicly available literature, the presence of the fluorophenyl
moieties suggests potential for applications in drug discovery and agrochemical development.
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The introduction of fluorine into organic molecules is a common strategy to enhance metabolic
stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.

Derivatives of fluorinated benzophenones are explored for a range of therapeutic areas. For
instance, some complex molecules containing a (fluorophenyl)methanone core have been
investigated as potential kinase inhibitors for cancer therapy. However, it is crucial to note that
the biological activity is highly dependent on the overall molecular structure, and direct
extrapolation of the activity of more complex derivatives to the parent compound is not feasible.

Further research is required to elucidate any specific biological targets, mechanisms of action,
and potential therapeutic or agrochemical applications of (3-Fluorophenyl)(4-
fluorophenyl)methanone.
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Potential research and application areas for (3-Fluorophenyl)(4-fluorophenyl)methanone.

Safety Information

(3-Fluorophenyl)(4-fluorophenyl)methanone is classified as an irritant. The following hazard
and precautionary statements are associated with this compound:

e Hazard Statements:

o H315: Causes skin irritation.[3]
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o H319: Causes serious eye irritation.[3]

o H335: May cause respiratory irritation.[3]

 Precautionary Statements:

o

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

[¢]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

[¢]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

[e]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[3]

It is essential to handle this compound in a well-ventilated fume hood using appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For
detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3-Fluorophenyl)(4-fluorophenyl)methanone (CAS 345-71-1) is a fluorinated organic
compound with potential as a building block in the synthesis of more complex molecules for
pharmaceutical and materials science applications. While its specific biological activities are not
well-documented, its structural features make it a compound of interest for further investigation.
This guide has summarized the available physicochemical properties, spectroscopic data, a
general synthetic approach, and safety information to aid researchers in their work with this
compound. Further experimental studies are warranted to fully characterize its biological profile
and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://cymitquimica.com/cas/345-71-1/
https://www.chemimpex.com/products/45604
https://pubchem.ncbi.nlm.nih.gov/compound/520691
https://pubchem.ncbi.nlm.nih.gov/compound/520691
https://spectrabase.com/spectrum/7kppARY0gN2
https://www.benchchem.com/pdf/synthetic_routes_to_4_4_difluorobenzophenone_from_4_4_Difluorobiphenyl.pdf
https://www.benchchem.com/product/b1297833#3-fluorophenyl-4-fluorophenyl-methanone-cas-number-345-71-1-properties
https://www.benchchem.com/product/b1297833#3-fluorophenyl-4-fluorophenyl-methanone-cas-number-345-71-1-properties
https://www.benchchem.com/product/b1297833#3-fluorophenyl-4-fluorophenyl-methanone-cas-number-345-71-1-properties
https://www.benchchem.com/product/b1297833#3-fluorophenyl-4-fluorophenyl-methanone-cas-number-345-71-1-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1297833?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

